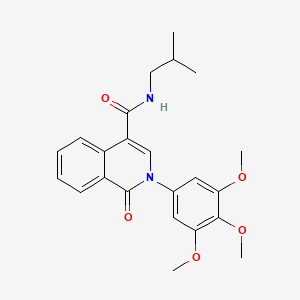

N-(2-methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide

Description

Properties

Molecular Formula |

C23H26N2O5 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

N-(2-methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide |

InChI |

InChI=1S/C23H26N2O5/c1-14(2)12-24-22(26)18-13-25(23(27)17-9-7-6-8-16(17)18)15-10-19(28-3)21(30-5)20(11-15)29-4/h6-11,13-14H,12H2,1-5H3,(H,24,26) |

InChI Key |

OBFRKNJGEAKEAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Core Dihydroisoquinoline Synthesis via the Castagnoli-Cushman Reaction

The Castagnoli-Cushman reaction serves as a foundational method for constructing 3,4-dihydroisoquinoline-4-carboxylic acid derivatives. As demonstrated in studies on PARP inhibitors , homophthalic anhydride reacts with formaldimine equivalents (e.g., 1,3,5-triazinanes) to form the dihydroisoquinoline scaffold. For the target compound, homophthalic anhydride derivatives pre-functionalized with a 3,4,5-trimethoxyphenyl group could enable direct incorporation of this substituent during cyclization.

Procedure :

-

Reaction Setup : Combine 7-fluorohomophthalic anhydride (1.2 equiv) with 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (1.0 equiv) in anhydrous dichloromethane under nitrogen .

-

Cyclization : Stir at room temperature for 24 hours to yield the 3,4-dihydroisoquinoline-4-carboxylic acid intermediate.

-

Deprotection : Treat with trifluoroacetic acid (TFA) to remove dimethoxybenzyl (DMB) groups, followed by esterification with methanol and sulfuric acid to facilitate purification .

Key Data :

| Parameter | Value |

|---|---|

| Yield (cyclization) | 38–42% |

| Purity (HPLC) | >95% |

| Reaction Time | 24–48 h |

This route offers modularity but requires careful handling of moisture-sensitive intermediates.

Introduction of the 3,4,5-Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl moiety is introduced either during cyclization or via post-functionalization. A Pomeranz-Fritsch cyclization approach using a pre-functionalized benzaldehyde dimethylacetal bearing the trimethoxyphenyl group enables direct incorporation:

Procedure :

-

Acetal Preparation : Synthesize 3,4,5-trimethoxybenzaldehyde dimethylacetal via refluxing benzaldehyde with trimethyl orthoformate and catalytic p-toluenesulfonic acid (PTSA).

-

Cyclization : React the acetal with β-phenethylamine derivatives under modified Pomeranz-Fritsch conditions (TMSOTf, 2,6-lutidine) at −20°C to 0°C .

-

Oxidation : Treat the intermediate with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the dihydroisoquinoline, though this step is omitted for retaining the 1-oxo group .

Key Data :

| Parameter | Value |

|---|---|

| Yield (cyclization) | 45–50% |

| Selectivity | >85% for 1,2-dihydro |

| Temperature | −20°C to 0°C |

Amidation at Position 4

The carboxamide group is introduced via coupling the carboxylic acid intermediate with 2-methylpropylamine. A patent detailing analogous amide formations employs EDCI.HCl and DMAP in dichloromethane:

Procedure :

-

Activation : Dissolve 1-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline-4-carboxylic acid (1.0 equiv) in anhydrous dichloromethane. Add EDCI.HCl (1.5 equiv) and DMAP (0.1 equiv) at 0°C .

-

Coupling : Add 2-methylpropylamine (1.2 equiv) dropwise, warm to room temperature, and stir for 24 hours.

-

Workup : Wash sequentially with 2M HCl, saturated NaHCO₃, and brine. Purify via recrystallization (dichloromethane/ethyl acetate) .

Key Data :

| Parameter | Value |

|---|---|

| Yield | 76–82% |

| Purity (Post-Purif.) | 99.1% |

| Reaction Scale | Up to 100 g |

N-Alkylation with 2-Methylpropyl Group

The 2-methylpropyl (isobutyl) group is introduced via alkylation of the secondary amine. A two-step reductive amination protocol ensures regioselectivity:

Procedure :

-

Imine Formation : React the dihydroisoquinoline intermediate with isobutyraldehyde (1.5 equiv) in methanol at 50°C for 6 hours.

-

Reduction : Add NaBH₃CN (1.2 equiv) and stir for 12 hours. Quench with aqueous NH₄Cl and extract with ethyl acetate .

Key Data :

| Parameter | Value |

|---|---|

| Yield (Overall) | 70–75% |

| Impurity (N-Methyl) | <0.5% |

| Solvent | Methanol |

Comparative Analysis of Synthetic Routes

Table 1: Route Comparison

Optimization Strategies

-

Solvent Selection : Dichloromethane maximizes EDCI-mediated amidation yields , while toluene reduces side reactions in cyclization .

-

Catalyst Screening : Phosphotungstic acid (0.1–0.5 mol%) enhances cyclization efficiency , avoiding over-oxidation.

-

Purification : Recrystallization from dichloromethane/ethyl acetate (3:1) achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, potentially leading to derivatives with different biological activities.

Scientific Research Applications

N-(2-methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide has been studied for various scientific research applications, including:

Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties, are of significant interest.

Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism by which N-(2-methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound belongs to a broader class of nitrogen-containing heterocycles with carboxamide substituents. Key structural analogs include:

Key Observations :

- Methoxy Substitutions: The 3,4,5-trimethoxyphenyl group is critical for hydrophobic interactions in antitubulin agents, whereas mono-methoxy analogs (e.g., ) prioritize solubility over potency .

- Carboxamide Variations : Bulky substituents (e.g., adamantyl in ) enhance metabolic stability but may reduce solubility .

Pharmacological and Physicochemical Properties

- Lipophilicity: The target compound’s logP is estimated to be higher than quinoline derivatives () due to three methoxy groups, impacting blood-brain barrier permeability .

- Solubility : Hydroxyl or carboxyl groups in analogues (e.g., ) improve aqueous solubility but reduce membrane permeability .

- Stability : Adamantyl-substituted naphthyridines () show enhanced resistance to cytochrome P450 degradation compared to the target compound .

Biological Activity

N-(2-methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound belonging to the isoquinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections provide a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 410.46 g/mol. The structure includes:

- Isoquinoline core : A bicyclic structure that enhances biological activity.

- 1-Oxo group : Contributes to reactivity through nucleophilic addition.

- Carboxamide group : Facilitates hydrogen bonding and increases solubility in biological systems.

- 3,4,5-trimethoxyphenyl substituent : Enhances lipophilicity and may improve binding to biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

-

Anticancer Activity :

- Isoquinoline derivatives have been studied for their ability to inhibit the insulin-like growth factor 1 receptor (IGF-1R), which is implicated in cancer cell proliferation and survival. This suggests potential applications in cancer treatment .

-

Anti-inflammatory Effects :

- Some studies have reported that isoquinoline compounds can exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis or other inflammatory diseases .

-

Analgesic Properties :

- The analgesic effects of related compounds indicate that this class may also provide pain relief through various mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

- Functional Groups : The presence of the 1-oxo and carboxamide groups appears essential for bioactivity.

- Substituent Variations : Modifications in the trimethoxyphenyl group can significantly influence lipophilicity and receptor binding affinity.

| Compound Name | Structure | Notable Features |

|---|---|---|

| N-(4-methoxyphenyl)-2-(2-methylpropyl)-1-oxo-3-thiophen-2-yl-3,4-dihydroisoquinoline-4-carboxamide | C25H26N2O3S | Contains thiophene ring; potential for different biological activity. |

| 2-(2-Methylpropyl)-1-Oxo-4-Phenyl-1,2-Dihydroisoquinolin-6-Yl]oxyacetamide | C22H25N3O3 | Features a phenyl substitution; may exhibit different pharmacological properties. |

Study on IGF-1R Inhibition

A study highlighted that isoquinoline derivatives were effective in inhibiting IGF-1R activity in vitro. This inhibition led to reduced proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) . The compound's specific structural features were linked to enhanced binding affinity.

Anti-inflammatory Activity Assessment

In another investigation, related isoquinoline derivatives demonstrated significant anti-inflammatory effects in murine models of acute inflammation. The results indicated a reduction in pro-inflammatory cytokines like TNF-alpha and IL-6 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization, coupling, and carboxamide formation. Key variables include temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF or THF), and catalysts (e.g., palladium for cross-coupling). Reaction progress should be monitored via TLC or HPLC. Yield optimization requires iterative adjustments: for example, reducing steric hindrance by introducing methoxy groups in a stepwise manner .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the positions of methoxy groups and the isoquinoline backbone. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry. Purity can be assessed via HPLC with UV detection (λ = 254–280 nm) or melting point analysis .

Q. What purification strategies are recommended to isolate this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradients) effectively separates polar byproducts. Recrystallization in ethanol or methanol improves crystalline purity. For scale-up, centrifugal partition chromatography or preparative HPLC may enhance recovery rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct accelerated stability studies: expose the compound to controlled conditions (e.g., 40°C/75% RH, acidic/basic buffers) and monitor degradation via HPLC-MS. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Contradictions may arise from impurities or solvent residues; replicate experiments with rigorously purified batches and include inert atmosphere controls .

Q. What experimental designs are suitable for studying the compound’s mechanism of action in biological systems?

- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition studies) with molecular docking to identify binding sites. Use CRISPR-edited cell lines to validate target specificity. For in vivo models, employ dose-response studies and pharmacokinetic profiling (e.g., LC-MS/MS for bioavailability). Link findings to theoretical frameworks, such as structure-activity relationship (SAR) models .

Q. How does the substitution pattern of methoxy groups influence chemical reactivity and biological activity compared to analogs?

- Methodological Answer : Synthesize analogs with varying methoxy positions (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy). Compare reactivity via electrophilic substitution kinetics and biological activity via cytotoxicity assays (e.g., IC50 in cancer cell lines). Computational tools like density functional theory (DFT) can predict electronic effects of substituents .

Q. What strategies integrate computational modeling with experimental data to predict the compound’s behavior in complex systems?

- Methodological Answer : Perform molecular dynamics simulations to study interactions with lipid bilayers or proteins. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use QSAR models to prioritize analogs for synthesis based on predicted ADMET properties .

Q. How can researchers address discrepancies in reported bioactivity data across different experimental models?

- Methodological Answer : Standardize assay conditions (e.g., cell line provenance, serum concentration). Use orthogonal methods (e.g., fluorescence-based vs. radiometric assays) to confirm activity. Meta-analysis of published data with statistical tools (e.g., ANOVA) can identify confounding variables, such as solvent effects or incubation times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.